2,4-dihydro-4-[(2-hydroxyphenyl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-one
Overview
Description
2,4-dihydro-4-[(2-hydroxyphenyl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-one is a synthetic organic compound known for its vibrant color properties and potential applications in various scientific fields. This compound belongs to the class of azo compounds, characterized by the presence of a nitrogen-nitrogen double bond (N=N) linking two aromatic rings. The specific structure of this compound includes a pyrazolone ring, which is a five-membered lactam ring containing nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dihydro-4-[(2-hydroxyphenyl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-one typically involves the diazotization of an aromatic amine followed by coupling with a pyrazolone derivative. Here is a general synthetic route:
Diazotization: An aromatic amine, such as 2-aminophenol, is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 5-methyl-2-phenyl-3H-pyrazol-3-one under alkaline conditions to form the azo compound.
The reaction conditions often involve maintaining a low temperature during diazotization to prevent decomposition of the diazonium salt and ensuring a slightly alkaline medium during the coupling reaction to facilitate the formation of the azo bond.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale, often using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for precise control of temperature, pH, and reactant concentrations is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic hydroxyl group, leading to the formation of quinone derivatives.
Reduction: The azo group (N=N) can be reduced to form corresponding amines, which can further participate in various chemical reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium dithionite, zinc in acetic acid.
Substitution Reagents: Halogens, sulfonating agents, nitrating agents.
Major Products
Oxidation: Quinone derivatives.
Reduction: Aromatic amines.
Substitution: Halogenated, sulfonated, or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2,4-dihydro-4-[(2-hydroxyphenyl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-one is used as a dye and a pH indicator due to its color-changing properties in different pH environments. It is also employed in the synthesis of other complex organic molecules.
Biology
In biological research, this compound is used in staining techniques to visualize cellular components under a microscope. Its ability to bind to specific biomolecules makes it useful in histological studies.
Medicine
Although not widely used in medicine, derivatives of this compound are investigated for their potential pharmacological activities, including anti-inflammatory and antimicrobial properties.
Industry
In the industrial sector, this compound is used in the manufacture of dyes and pigments for textiles, plastics, and inks
Mechanism of Action
The mechanism of action of 2,4-dihydro-4-[(2-hydroxyphenyl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-one involves its interaction with molecular targets through its azo and phenolic groups. The azo group can participate in electron transfer reactions, while the phenolic group can form hydrogen bonds and interact with various enzymes and proteins. These interactions can lead to changes in the activity of the target molecules, contributing to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 4-[(2-hydroxyphenyl)azo]-3-methyl-1-phenyl-2-pyrazolin-5-one
- 4-[(2-hydroxy-5-nitrophenyl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-one
- 4-[(2-methoxyphenyl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-one
Uniqueness
Compared to similar compounds, 2,4-dihydro-4-[(2-hydroxyphenyl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-one is unique due to its specific substitution pattern, which influences its chemical reactivity and physical properties. The presence of the hydroxyl group in the ortho position relative to the azo linkage enhances its ability to participate in hydrogen bonding and electron transfer reactions, making it particularly useful in applications requiring specific interactions with biological molecules or other chemical entities.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
4-[(2-hydroxyphenyl)diazenyl]-5-methyl-2-phenyl-4H-pyrazol-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2/c1-11-15(18-17-13-9-5-6-10-14(13)21)16(22)20(19-11)12-7-3-2-4-8-12/h2-10,15,21H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKMOBUZCNODMQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1N=NC2=CC=CC=C2O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80884441 | |
Record name | 3H-Pyrazol-3-one, 2,4-dihydro-4-[2-(2-hydroxyphenyl)diazenyl]-5-methyl-2-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80884441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10010-74-9 | |
Record name | 2,4-Dihydro-4-[2-(2-hydroxyphenyl)diazenyl]-5-methyl-2-phenyl-3H-pyrazol-3-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10010-74-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3H-Pyrazol-3-one, 2,4-dihydro-4-(2-(2-hydroxyphenyl)diazenyl)-5-methyl-2-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010010749 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3H-Pyrazol-3-one, 2,4-dihydro-4-[2-(2-hydroxyphenyl)diazenyl]-5-methyl-2-phenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3H-Pyrazol-3-one, 2,4-dihydro-4-[2-(2-hydroxyphenyl)diazenyl]-5-methyl-2-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80884441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-dihydro-4-[(2-hydroxyphenyl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.994 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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